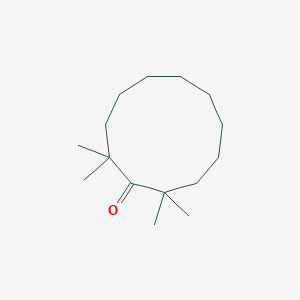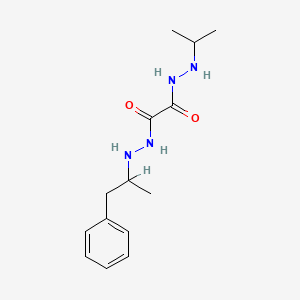
2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two hydrazide groups attached to a central ethane backbone, with phenylpropan-2-yl and propan-2-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of 1-phenylpropan-2-one with hydrazine hydrate under acidic conditions to form the intermediate hydrazone, which is then further reacted with propan-2-one to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide nitrogen atoms, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-substituted hydrazides.
Aplicaciones Científicas De Investigación
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-phenylpropan-2-amine: A related compound with similar structural features but different functional groups.
2-phenylpropan-1-amine: Another similar compound with variations in the position of the phenyl and amine groups.
N-methyl-2-phenylpropan-1-amine: A derivative with a methyl group substitution.
Uniqueness
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is unique due to its dual hydrazide functionality and specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propiedades
Número CAS |
97174-36-2 |
|---|---|
Fórmula molecular |
C14H22N4O2 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide |
InChI |
InChI=1S/C14H22N4O2/c1-10(2)15-17-13(19)14(20)18-16-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,15-16H,9H2,1-3H3,(H,17,19)(H,18,20) |
Clave InChI |
BQPUJSKSXLYWSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NNC(=O)C(=O)NNC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
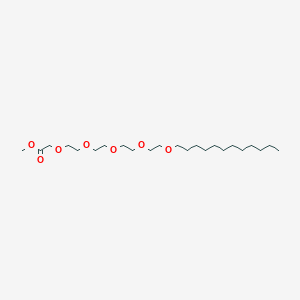
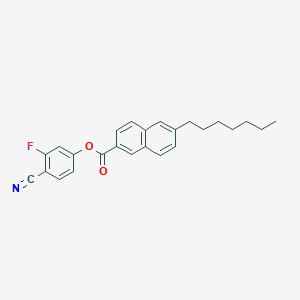
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
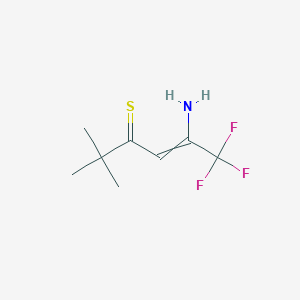
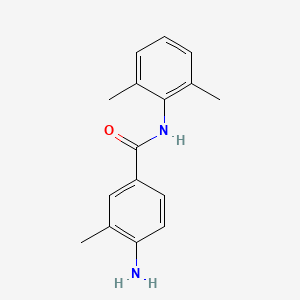
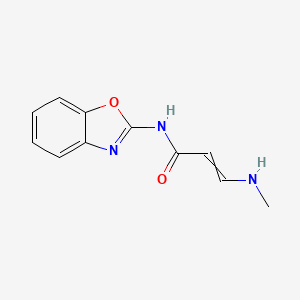
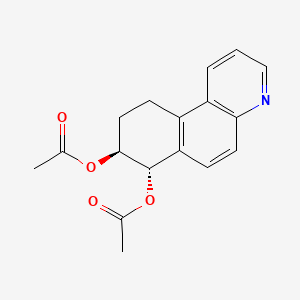

![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
